5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
The compound “5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” is a synthetic organic molecule that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrolone moiety, and finally the attachment of the amino and isopropylphenyl groups. Common reagents used in these steps include thionyl chloride, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The uniqueness of “5-amino-1-(2-isopropylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H23N3O2S/c1-14(2)17-6-4-5-7-19(17)26-12-20(27)21(22(26)24)23-25-18(13-29-23)15-8-10-16(28-3)11-9-15/h4-11,13-14,24,27H,12H2,1-3H3 |
InChI Key |
VDRHXHFGRNSYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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